molecular formula C17H24ClNO2 B10977636 4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide

4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide

Cat. No.: B10977636
M. Wt: 309.8 g/mol
InChI Key: BEBAEEOSEZLCJN-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a cyclohexylbutanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with cyclohexylamine under suitable conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.

    2,4-dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    Mecoprop: A phenoxy herbicide with a similar mode of action.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexylbutanamide moiety differentiates it from other phenoxy compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-cyclohexylbutanamide

InChI

InChI=1S/C17H24ClNO2/c1-13-12-14(18)9-10-16(13)21-11-5-8-17(20)19-15-6-3-2-4-7-15/h9-10,12,15H,2-8,11H2,1H3,(H,19,20)

InChI Key

BEBAEEOSEZLCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2CCCCC2

Origin of Product

United States

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